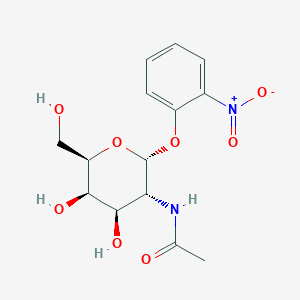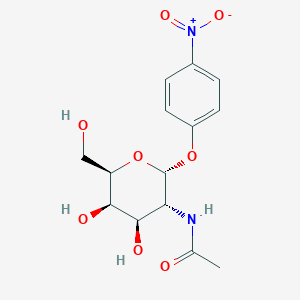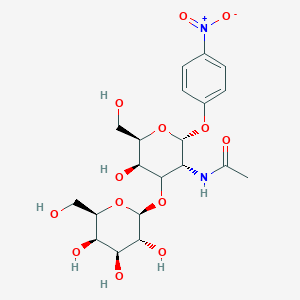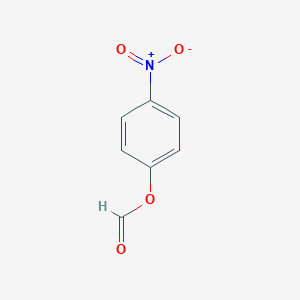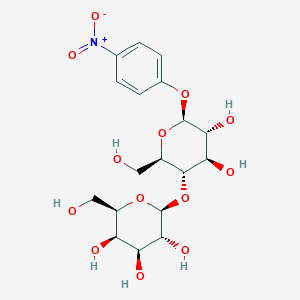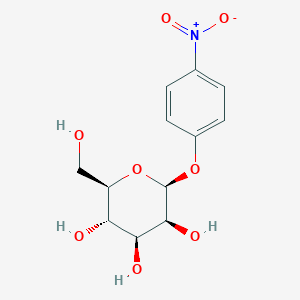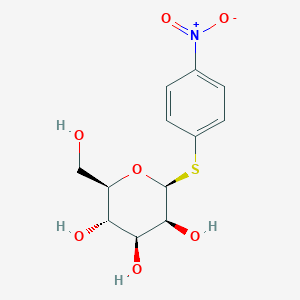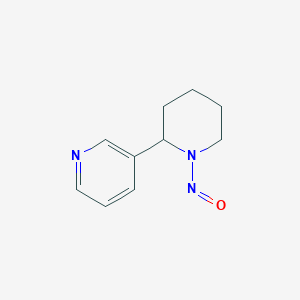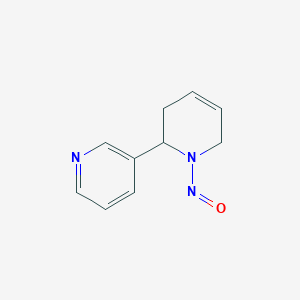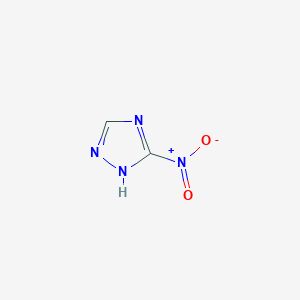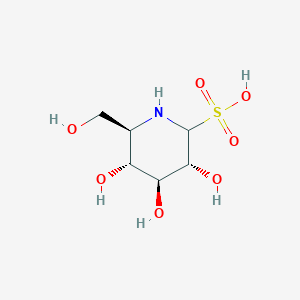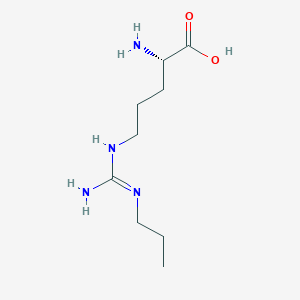
N-omega-Propyl-L-Arginin
Übersicht
Beschreibung
These compounds contain arginine or a derivative thereof resulting from the reaction of arginine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . N-Omega-Propyl-L-Arginine is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase .
Wissenschaftliche Forschungsanwendungen
N-Omega-Propyl-L-Arginin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, um ihre Reaktivität und Eigenschaften zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle der Stickstoffmonoxid-Synthase in zellulären Prozessen und Signalwegen zu untersuchen.
Medizin: Die Verbindung wird wegen ihrer potenziellen therapeutischen Anwendungen untersucht, insbesondere als Inhibitor der neuronalen Stickstoffmonoxid-Synthase, die an verschiedenen neurologischen Erkrankungen beteiligt ist.
Industrie: This compound wird bei der Entwicklung neuer Materialien und Produkte mit spezifischen chemischen Eigenschaften verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der neuronalen Stickstoffmonoxid-Synthase. Dieses Enzym ist für die Produktion von Stickstoffmonoxid verantwortlich, einem Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Stickstoffmonoxid, wodurch seine Auswirkungen auf die zelluläre Signalübertragung und Funktion moduliert werden .
Wirkmechanismus
Target of Action
N-omega-Propyl-L-arginine is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS) . It exhibits a remarkable 149-fold selectivity for nNOS over endothelial NOS (eNOS) . Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is an important cellular signaling molecule, involved in various physiological and pathological processes.
Mode of Action
N-omega-Propyl-L-arginine acts by competitively inhibiting nNOS, thereby reducing the production of nitric oxide . This inhibition is achieved through the compound’s structural similarity to L-arginine, the natural substrate of nNOS .
Biochemical Pathways
The primary biochemical pathway affected by N-omega-Propyl-L-arginine is the nitric oxide synthase pathway . By inhibiting nNOS, N-omega-Propyl-L-arginine reduces the production of nitric oxide, a critical signaling molecule involved in numerous physiological processes, including neurotransmission, immune response, and regulation of cell death .
Result of Action
The inhibition of nNOS by N-omega-Propyl-L-arginine leads to a decrease in nitric oxide production . This can have various effects at the molecular and cellular level, depending on the specific physiological context. For instance, in the nervous system, where nNOS is predominantly expressed, this could affect neurotransmission and neuronal function .
Biochemische Analyse
Biochemical Properties
N-omega-Propyl-L-arginine plays a significant role in biochemical reactions, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). It interacts with nNOS, a key enzyme in the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Cellular Effects
The effects of N-omega-Propyl-L-arginine on cells are primarily related to its inhibition of nNOS. By inhibiting this enzyme, N-omega-Propyl-L-arginine can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
N-omega-Propyl-L-arginine exerts its effects at the molecular level primarily through its interaction with nNOS. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, L-arginine, from binding and thus inhibiting the production of nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, N-omega-Propyl-L-arginine has been observed to be a reversible, slowly dissociating inhibitor selective for the nNOS isoform . Its effects on cellular function over time would therefore be dependent on the concentration of N-omega-Propyl-L-arginine and the rate at which it dissociates from the enzyme.
Metabolic Pathways
N-omega-Propyl-L-arginine is involved in the nitric oxide synthesis pathway, where it acts as an inhibitor of nNOS . This could potentially affect metabolic flux or metabolite levels, particularly of nitric oxide and its downstream products.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
N-Omega-Propyl-L-Arginin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Modifikation des Argininmoleküls beinhaltenDies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich Alkylierungs- und Amidierungsreaktionen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann die Verwendung von Spezialgeräten und Reagenzien beinhalten, um die Reaktions- und Reinigungsschritte zu erleichtern. Die Verbindung wird typischerweise in fester Form hergestellt und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
N-Omega-Propyl-L-Arginin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen innerhalb des Moleküls durch andere Gruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die gewünschten chemischen Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen substituierte Analoga der Verbindung ergeben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu N-Omega-Propyl-L-Arginin sind andere Argininderivate und Stickstoffmonoxid-Synthase-Inhibitoren, wie zum Beispiel:
- N-Omega-Nitro-L-Arginin
- N-Omega-Methyl-L-Arginin
- N-Omega-Hydroxy-L-Arginin .
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Spezifität und Wirksamkeit als Inhibitor der neuronalen Stickstoffmonoxid-Synthase. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen, da es eine gezielte Modulation der Stickstoffmonoxidproduktion ermöglicht, ohne andere Isoformen des Enzyms zu beeinflussen .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXURITGZJPKB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332245 | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137361-05-8 | |
| Record name | Nω-Propyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nω-Propyl-L-arginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-omega-Propyl-L-arginine interact with its target and what are the downstream effects?
A1: N-omega-Propyl-L-arginine (NPLA) acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). [, , , ] This selectivity arises from its ability to bind to nNOS in the presence of calcium ions (Ca2+) and calmodulin (CaM), leading to a time- and concentration-dependent suppression of nitric oxide (NO) formation. [] This suppression is reversible and occurs through a first-order kinetic process. [] While NPLA can bind to nNOS rapidly, the subsequent conformational change induced by Ca2+/CaM binding slows down its dissociation, leading to prolonged inhibition. [] By inhibiting nNOS, NPLA reduces the production of NO, a key signaling molecule involved in various physiological processes, including vasodilation. [, , , , , ]
Q2: What insights do we have regarding the selectivity of N-omega-Propyl-L-arginine for nNOS?
A2: While N-omega-Propyl-L-arginine (NPLA) is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), some studies have raised questions about its absolute selectivity, particularly in in vivo settings. [] Research investigating the effects of NPLA on reperfusion injury in rat skeletal muscle found that NPLA treatment influenced both nNOS and eNOS mRNA and protein levels. [] This observation suggests that the in vivo effects of NPLA might not be solely attributed to nNOS inhibition and could involve interactions with other NOS isoforms. [] Therefore, further research is needed to fully elucidate the in vivo mechanisms of action of NPLA and confirm its selectivity profile across different experimental models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


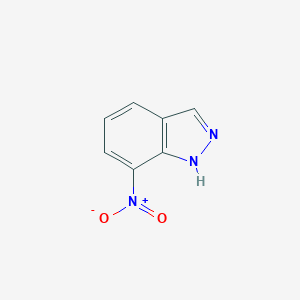
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
